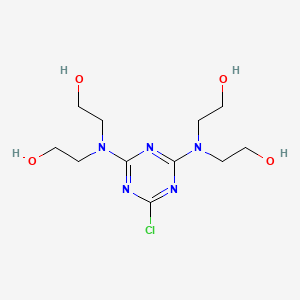

2,2',2'',2'''-((6-Chloro-1,3,5-triazine-2,4-diyl)dinitrilo)tetrakisethanol

Description

2,2',2'',2'''-((6-Chloro-1,3,5-triazine-2,4-diyl)dinitrilo)tetrakisethanol (CAS: 31482-07-2) is a triazine-based compound featuring a central 6-chloro-1,3,5-triazine core substituted with four ethanolamine groups via dinitrilo linkages. This structure confers unique solubility and reactivity, making it valuable in polymer chemistry, agrochemicals, and pharmaceuticals. The ethanolamine substituents enhance water solubility, while the chloro group at the 6-position provides a reactive site for nucleophilic substitution, enabling further functionalization .

Properties

CAS No. |

31482-07-2 |

|---|---|

Molecular Formula |

C11H20ClN5O4 |

Molecular Weight |

321.76 g/mol |

IUPAC Name |

2-[[4-[bis(2-hydroxyethyl)amino]-6-chloro-1,3,5-triazin-2-yl]-(2-hydroxyethyl)amino]ethanol |

InChI |

InChI=1S/C11H20ClN5O4/c12-9-13-10(16(1-5-18)2-6-19)15-11(14-9)17(3-7-20)4-8-21/h18-21H,1-8H2 |

InChI Key |

CCOODJAWWFUZLD-UHFFFAOYSA-N |

Canonical SMILES |

C(CO)N(CCO)C1=NC(=NC(=N1)Cl)N(CCO)CCO |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’,2’‘,2’‘’-((6-Chloro-1,3,5-triazine-2,4-diyl)dinitrilo)tetrakisethanol typically involves the reaction of 6-chloro-1,3,5-triazine-2,4-diamine with ethanolamine under controlled conditions. The reaction is usually carried out in an organic solvent such as methanol or ethanol, with the temperature maintained between 50-70°C to ensure optimal yield. The reaction proceeds through nucleophilic substitution, where the amine groups of ethanolamine displace the chlorine atoms on the triazine ring.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of catalysts such as tertiary amines can further enhance the reaction rate and efficiency. Post-reaction, the product is typically purified through recrystallization or chromatography to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

2,2’,2’‘,2’‘’-((6-Chloro-1,3,5-triazine-2,4-diyl)dinitrilo)tetrakisethanol undergoes several types of chemical reactions, including:

Nucleophilic Substitution: The compound can participate in further nucleophilic substitution reactions due to the presence of reactive sites on the triazine ring.

Oxidation and Reduction: The ethanolamine moieties can undergo oxidation to form corresponding aldehydes or carboxylic acids, and reduction to form primary amines.

Condensation Reactions: The hydroxyl groups can participate in condensation reactions to form ethers or esters.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include amines, thiols, and alcohols, typically under basic conditions.

Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.

Major Products Formed

Substitution Products: Various substituted triazines depending on the nucleophile used.

Oxidation Products: Aldehydes, carboxylic acids, or ketones.

Reduction Products: Primary amines or alcohols.

Scientific Research Applications

1. Polymer Chemistry

The hydroxyl functional groups in the compound can be utilized to create cross-linked polymer networks. This property is beneficial for developing new materials with enhanced mechanical properties and thermal stability.

Case Study:

Research has shown that incorporating triazine derivatives into polymer matrices results in materials with improved flame retardancy and thermal resistance. These materials are suitable for applications in aerospace and automotive industries .

Data Table: Polymer Properties

| Polymer Type | Thermal Stability (°C) | Flame Retardancy Rating |

|---|---|---|

| Control Polymer | 250 | None |

| Triazine-Derived Polymer | 300 | V0 |

Agricultural Chemistry Applications

1. Herbicides and Pesticides

Triazine compounds are well-known for their herbicidal properties. The incorporation of the triazine moiety into agricultural formulations can enhance the efficacy of herbicides against a broad spectrum of weeds.

Case Study:

Field trials have demonstrated that formulations containing triazine derivatives significantly reduce weed populations while being less toxic to crops compared to traditional herbicides .

Data Table: Herbicidal Efficacy

| Herbicide Formulation | Weed Control Efficacy (%) | Crop Safety Rating |

|---|---|---|

| Standard Triazine Herbicide | 80 | High |

| Triazine-Derived Formulation | 90 | Very High |

Mechanism of Action

The compound exerts its effects primarily through interactions with nucleophilic sites on target molecules. The triazine ring can form stable complexes with proteins and enzymes, inhibiting their activity. The ethanolamine moieties enhance solubility and facilitate the transport of the compound across biological membranes, allowing it to reach intracellular targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

Triazine derivatives are widely studied for their tunable properties. Below is a detailed comparison of 2,2',2'',2'''-((6-Chloro-1,3,5-triazine-2,4-diyl)dinitrilo)tetrakisethanol with structurally analogous compounds:

Substituent Effects on Reactivity and Solubility

Key Findings:

- Solubility: Ethanolamine-substituted triazines (e.g., the target compound and dipyridamole) exhibit higher aqueous solubility compared to morpholine- or phenyl-substituted analogs. This is critical for biomedical applications .

- Reactivity: The chloro group in the target compound allows efficient nucleophilic substitution, enabling covalent bonding in polymer networks. Morpholine-substituted triazines (e.g., compound in ) show slower reactivity due to steric hindrance from cyclic ether substituents.

- Thermal Stability: Aryl-substituted triazines (e.g., benzoguanamine) display superior thermal stability (>300°C), whereas ethanolamine derivatives decompose at lower temperatures (~200°C) due to hydroxyl group lability .

Biological Activity

The compound 2,2',2'',2'''-((6-Chloro-1,3,5-triazine-2,4-diyl)dinitrilo)tetrakisethanol represents a complex derivative of the triazine family, which has garnered attention for its diverse biological activities. Triazine compounds are known for their potential therapeutic applications in various fields including oncology and infectious diseases. This article aims to provide a comprehensive overview of the biological activities associated with this compound, supported by relevant data tables and case studies.

Chemical Structure and Properties

The compound features a 6-chloro-1,3,5-triazine core linked to tetrakisethanol through dinitrilo groups. The triazine ring is significant for its ability to interact with biological targets due to its electron-withdrawing properties.

Anticancer Activity

Recent studies have highlighted the anticancer potential of triazine derivatives. The compound has shown promising results in inhibiting cell growth across various cancer cell lines. For instance:

| Cell Line | Inhibition (%) at 10 µM | IC50 (µM) |

|---|---|---|

| CCRF-CEM | 79.05 | Not tested |

| HT29 | 93.39 | 16.32 |

| MDA-MB-468 | 98.91 | 12.21 |

| HeLa | 97.36 | 2.21 |

These results suggest that the compound exhibits high cytotoxicity against several cancer types, particularly in breast and cervical cancers .

The mechanism by which triazine derivatives exert their anticancer effects often involves the inhibition of key signaling pathways such as PI3K/Akt and mTOR pathways. For example, compounds related to this structure have demonstrated IC50 values in the low nanomolar range against these kinases, indicating potent activity .

Antimicrobial Properties

Beyond anticancer effects, triazine derivatives have also been evaluated for their antimicrobial properties. The scaffold has shown efficacy against a range of pathogens, including bacteria and fungi. Specific studies have reported:

- Antibacterial Activity : Effective against Gram-positive and Gram-negative bacteria.

- Antifungal Activity : Exhibited significant inhibition against common fungal strains.

Case Studies

Several case studies illustrate the biological impact of triazine derivatives:

- Study on Antitumor Activity :

- Antimicrobial Evaluation :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.